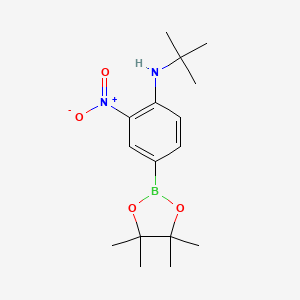

N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

Chemical Structure: This compound (CAS: 1218791-23-1) features a tert-butyl-substituted aniline core with a nitro group (-NO₂) at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 4-position. Its molecular formula is C₁₆H₂₄BN₂O₄, with a molecular weight of 325.19 g/mol (calculated). Key Features:

Properties

IUPAC Name |

N-tert-butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O4/c1-14(2,3)18-12-9-8-11(10-13(12)19(20)21)17-22-15(4,5)16(6,7)23-17/h8-10,18H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGKCJSMOIHHHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682236 | |

| Record name | N-tert-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-23-1 | |

| Record name | N-(1,1-Dimethylethyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound with potential biological activities that have garnered attention in various fields of research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : C₁₆H₂₅BN₂O₄

- Molecular Weight : 320.19 g/mol

The structure features a nitro group and a boronate ester group, which are critical for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The boronate ester moiety can form reversible covalent bonds with active site residues of enzymes. This interaction can inhibit enzyme activity by blocking substrate access or altering enzyme conformation.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with receptors or other signaling proteins, potentially leading to altered cellular responses.

- Antioxidant Activity : Some studies suggest that compounds containing boron can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

In Vitro Studies

A study evaluated the compound's inhibitory effects on key enzymes involved in metabolic pathways. The results indicated significant inhibition of certain cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. For instance:

| Enzyme | IC₅₀ (μM) | Comments |

|---|---|---|

| CYP3A4 | 0.34 | Potent reversible inhibition observed |

| CYP1A2 | >50 | No significant inhibition |

| CYP2C9 | >50 | No significant inhibition |

These findings highlight the potential for drug-drug interactions when co-administered with other medications metabolized by these enzymes .

In Vivo Studies

In vivo studies have demonstrated the compound's efficacy in models of disease where oxidative stress plays a role. For example:

- Model : Rat model of induced oxidative stress

- Dosage : 10 mg/kg body weight

- Outcome : Significant reduction in markers of oxidative damage compared to control groups.

This suggests that the compound may have therapeutic potential in conditions characterized by oxidative stress .

Safety and Toxicology

Safety assessments indicate that while the compound exhibits promising biological activity, caution is warranted due to its potential toxicity:

- Acute Toxicity : LD₅₀ values indicate moderate toxicity levels.

- Chronic Exposure : Long-term exposure studies are needed to fully understand the safety profile.

Precautionary measures should be taken when handling this compound due to its hazardous nature as indicated by GHS classifications (H302-H319) .

Scientific Research Applications

Medicinal Chemistry

a. Inhibitors of Biological Targets

The compound has been investigated for its potential as a selective inhibitor in various biological pathways. For instance, studies have shown that derivatives of this compound exhibit inhibition of calmodulin-dependent protein kinases (CaMKs), which are crucial in cellular signaling processes. The bulky tert-butyl and dioxaborolane groups enhance the selectivity and potency of these inhibitors against specific targets in cancer cells .

b. Anticancer Activity

Research indicates that compounds similar to N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can improve insulin sensitivity and glucose control in obesity models. This suggests potential applications in treating metabolic disorders and certain cancers by modulating signaling pathways related to cell growth and metabolism .

Materials Science

a. Polymer Chemistry

The incorporation of boron-containing compounds like this compound into polymer matrices has been explored for creating advanced materials with enhanced mechanical properties and thermal stability. The dioxaborolane moiety can facilitate cross-linking reactions that improve the structural integrity of polymers .

b. Sensor Development

Due to its electronic properties, this compound can be utilized in the development of chemical sensors. The presence of the nitro group contributes to its electron-withdrawing characteristics, which can be exploited in sensor applications for detecting environmental pollutants or biological analytes .

Organic Synthesis

a. Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing more complex organic molecules. For example, it can be used in the synthesis of various pharmaceuticals by modifying the aniline component to introduce different functional groups .

b. Reaction Mechanisms

The compound's reactivity profile allows it to participate in a range of chemical reactions such as Suzuki coupling reactions due to the presence of the boron moiety. This is particularly useful in forming carbon-carbon bonds essential for constructing complex organic frameworks .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aniline Core

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Electronic Effects: The nitro group in the target compound reduces electron density at the boronate site, accelerating oxidative addition in cross-couplings compared to non-nitro analogs (e.g., CAS 920304-57-0) .

Reactivity in Cross-Couplings :

- The nitro group in the target compound enhances electrophilicity, enabling efficient Suzuki-Miyaura coupling even with deactivated aryl halides. In contrast, analogs without nitro groups (e.g., CAS 171364-78-6) require activated partners or harsher conditions .

Table 3: Stability and Hazard Profiles

Solubility: The tert-butyl group enhances solubility in non-polar solvents (e.g., hexanes, toluene) compared to smaller alkyl substituents .

Preparation Methods

Preparation of N-tert-Butyl-4-bromo-2-nitroaniline

The synthesis begins with the nitration of N-tert-butyl-4-bromoaniline. The tert-butyl group, introduced via alkylation of 4-bromoaniline, directs electrophilic substitution to the ortho position relative to the amine. Nitration is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C for 2–4 hours. The nitro group occupies the ortho position (C2) due to the electron-donating tert-butyl group’s para-directing effects, yielding N-tert-butyl-4-bromo-2-nitroaniline as a yellow crystalline solid.

Miyaura Borylation of the Halogenated Intermediate

The brominated intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. A representative protocol involves:

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

-

Base : Potassium acetate (KOAc, 2 equiv)

-

Solvent : Tetrahydrofuran (THF) or 1,4-dioxane

-

Conditions : 80–100°C under inert atmosphere for 12–24 hours.

The reaction replaces the bromine atom at the para position (C4) with a pinacol boronate ester, yielding the target compound. Purification via silica gel chromatography (ethyl acetate/hexane gradient) isolates the product as a light-yellow powder.

Optimization of Reaction Conditions

Catalyst Selection

Palladium catalysts significantly influence borylation efficiency. Comparative studies of analogous compounds reveal that Pd(dppf)Cl₂ outperforms Pd(OAc)₂ and Pd(PPh₃)₄ due to its stability and ability to facilitate oxidative addition with aryl bromides. For example, Pd(dppf)Cl₂ achieves yields of 65–70% in THF, whereas Pd(OAc)₂ yields <50% under identical conditions.

Solvent and Temperature Effects

Polar aprotic solvents like THF enhance reagent solubility and reaction homogeneity. Elevated temperatures (80–100°C) accelerate the reaction but risk decomposition of the nitro group. Controlled heating at 80°C for 18 hours balances conversion and stability.

Substrate Scope and Limitations

Steric hindrance from the tert-butyl group marginally reduces borylation efficiency compared to less bulky derivatives (e.g., N-ethyl analogs). However, the tert-butyl group improves product stability by mitigating boronate hydrolysis.

Industrial-Scale Production Considerations

Scalable synthesis requires:

-

Continuous-Flow Nitration : Automated systems maintain low temperatures (0–5°C) and precise stoichiometry, improving safety and yield.

-

Catalyst Recycling : Immobilized Pd catalysts on silica or magnetic nanoparticles reduce costs and environmental impact.

-

In-Line Purification : Simulated moving bed (SMB) chromatography minimizes downtime between batches.

Challenges and Mitigation Strategies

| Challenge | Mitigation Strategy |

|---|---|

| Nitro group instability | Use of stabilizing additives (e.g., urea) |

| Boronate ester hydrolysis | Anhydrous conditions and molecular sieves |

| Low borylation yields | Excess B₂pin₂ (1.5–2.0 equiv) |

Comparative Analysis of Synthetic Approaches

Alternative Halogenated Precursors

While bromides are standard, chloride precursors require harsher conditions (e.g., 120°C, 24 hours) and yield ≤40%. Iodides, though reactive, are cost-prohibitive for large-scale use.

Q & A

Q. How can researchers optimize the synthesis of N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

- Methodological Answer : The compound’s boronate ester group and nitro functionality require careful handling. A two-step approach is recommended:

Boronation : Introduce the dioxaborolane group via Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) and pinacol borane under inert conditions .

Nitro Group Introduction : Nitration of the aromatic ring using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC or HPLC .

Key Considerations :

- Use anhydrous solvents (THF, DMF) to prevent boronate ester hydrolysis.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Confirm boronate ester resonance (δ ~1.3 ppm for pinacol methyl groups) and nitro group position via aromatic proton splitting .

- FT-IR : Identify B-O stretching (~1350 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520/1340 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns consistent with boron .

- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How do electronic effects from the nitro and tert-butyl groups influence Suzuki-Miyaura cross-coupling efficiency?

- Methodological Answer : The nitro group’s electron-withdrawing nature activates the aryl boronate for coupling but may reduce oxidative addition efficiency. The tert-butyl group introduces steric hindrance, slowing transmetalation. Experimental Design :

- Compare coupling yields with/without nitro groups using aryl halide partners (e.g., 4-bromotoluene).

- Optimize catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) and base (K₂CO₃ vs. CsF) to mitigate steric effects .

Data Analysis : - Track reaction kinetics via in situ ¹¹B NMR to observe boronate stability .

- Use DFT calculations (e.g., Gaussian) to model transition-state steric interactions .

Q. What strategies resolve contradictions in spectroscopic data for nitro-substituted aryl boronates?

- Methodological Answer : Discrepancies in NMR shifts may arise from dynamic effects or solvent interactions.

- Variable-Temperature NMR : Perform experiments (−40°C to 25°C) to identify rotational barriers in the tert-butyl group .

- COSY/NOESY : Assign aromatic proton couplings to confirm nitro group orientation .

- X-ray Crystallography : Resolve ambiguities by obtaining single-crystal structures (if feasible) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.